molecular formula C19H16N6O2S B2708877 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole CAS No. 2097872-13-2

4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole

Cat. No.: B2708877
CAS No.: 2097872-13-2
M. Wt: 392.44
InChI Key: DCHMWHAXZUYDKT-UHFFFAOYSA-N
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Description

The compound 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole is an intricate chemical structure. Its potential applications span diverse fields such as medicinal chemistry, biochemistry, and industrial processes. The unique assembly of triazolopyrimidine, azetidine, and thiazole moieties within its structure offers interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step procedures. Here's a possible route:

  • Synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-ol: : This involves reacting methyl derivatives with the appropriate triazole and pyrimidine precursors.

  • Formation of the Azetidine Ring: : Coupling of the triazolopyrimidine with azetidine under controlled conditions, often using base catalysts.

  • Attachment of Phenyl-1,3-thiazole: : The final step usually involves reacting the intermediate product with phenylthiazole carbonyl chloride in the presence of suitable coupling agents like EDCI or DCC.

Industrial Production Methods

Scaling up the production involves optimizing each reaction step to maximize yield and purity while minimizing side reactions and waste. Techniques like flow chemistry can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions:

  • Oxidation: : Typically using reagents like PCC or Swern oxidations.

  • Reduction: : Using hydrogenation catalysts or metal hydrides.

  • Substitution: : Particularly on the azetidine and thiazole rings using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidants: : PCC, DMSO-based reagents.

  • Reductants: : Sodium borohydride, lithium aluminium hydride.

  • Bases and Acids: : TFA, potassium carbonate.

Major Products

The products vary depending on the reagents. For example, oxidation can produce corresponding oxo-derivatives, while reduction can yield various hydroxylated or alkylated products.

Scientific Research Applications

This compound finds applications in:

  • Medicinal Chemistry: : Potential as an antiviral or anticancer agent due to the bioactivity of triazolopyrimidine and thiazole moieties.

  • Biochemistry: : As a molecular probe to study enzyme interactions or as a ligand in binding studies.

  • Industry: : Utilized in the synthesis of specialty chemicals or as a catalyst in organic reactions.

Mechanism of Action

Molecular Targets and Pathways

In medicinal applications, it may target enzyme active sites, disrupting their function or interaction with substrates. The triazolopyrimidine ring can interact with nucleic acid bases, interfering with replication or transcription processes.

Comparison with Similar Compounds

Unique Properties

This compound's uniqueness lies in its multi-fused ring system which provides both rigidity and flexibility, enhancing its binding affinity and specificity compared to simpler analogues.

Similar Compounds

  • 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-methylthiazole

  • 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)pyrrolidine-1-carbonyl]-2-phenylthiazole

These analogues differ in the substitution pattern but share the core triazolopyrimidine-azetidine-thiazole structure.

There you go: a glimpse into this fascinating chemical world! Science in your pocket.

Properties

IUPAC Name

[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-12-7-16(25-19(22-12)20-11-21-25)27-14-8-24(9-14)18(26)15-10-28-17(23-15)13-5-3-2-4-6-13/h2-7,10-11,14H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHMWHAXZUYDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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